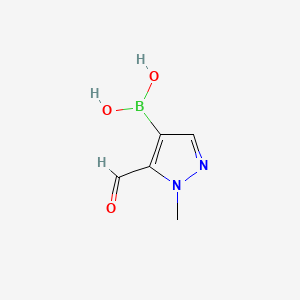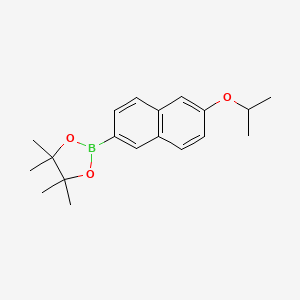
1-Chloro-2,4-dimethyl-6-nitrobenzene
描述
1-Chloro-2,4-dimethyl-6-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethyl-6-nitrobenzene can be synthesized through a multi-step process involving nitration, chlorination, and methylation reactions. One common method involves the nitration of 2,4-dimethylbenzene (xylene) to introduce the nitro group, followed by chlorination to add the chlorine atom at the desired position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes often prioritize safety and environmental considerations, employing measures to minimize hazardous by-products and waste.
化学反应分析
Types of Reactions: 1-Chloro-2,4-dimethyl-6-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Nucleophilic Aromatic Substitution (NAS): The chlorine atom can be displaced by nucleophiles under appropriate conditions, such as the presence of a strong base or nucleophile.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Chlorination: Chlorine gas or chlorinating agents like thionyl chloride.
Reduction: Hydrogen gas with a catalyst, or tin(II) chloride.
NAS: Strong bases like sodium hydroxide or nucleophiles like amines.
Major Products Formed:
Reduction: 1-Chloro-2,4-dimethyl-6-aminobenzene.
NAS: Substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-Chloro-2,4-dimethyl-6-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1-chloro-2,4-dimethyl-6-nitrobenzene in various reactions involves its functional groups:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophiles and directing them to the meta position.
Reduction: The nitro group undergoes reduction to form an amino group, which can further participate in various chemical reactions.
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.
相似化合物的比较
1-Chloro-2,4-dimethyl-6-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2,4-dinitrobenzene: Similar in structure but with an additional nitro group, making it more reactive in certain chemical reactions.
2,4-Dimethyl-6-nitroaniline: Lacks the chlorine atom, affecting its reactivity and applications.
1-Chloro-2,4-dimethylbenzene: Lacks the nitro group, making it less reactive in electrophilic and nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical processes.
属性
IUPAC Name |
2-chloro-1,5-dimethyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMVDAUFQRCQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8246960.png)






